molecular formula C5H11BClN3O2 B8084939 (1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid hydrochloride

(1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid hydrochloride

Cat. No.: B8084939
M. Wt: 191.43 g/mol
InChI Key: LCLDPWIKRCZPAH-UHFFFAOYSA-N
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Description

(1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with an aminoethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminoethylhydrazine with a suitable diketone can yield the pyrazole ring, which is then functionalized with a boronic acid group through a series of reactions involving boron reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the hydrochloride salt form can be obtained by treating the free base with hydrochloric acid under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

(1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can modify the pyrazole ring or the aminoethyl group.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions involving the aminoethyl group can lead to various substituted pyrazoles .

Scientific Research Applications

Chemistry

In chemistry, (1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

Biology

In biological research, this compound can be used as a ligand for the development of boron-containing drugs. Its ability to form reversible covalent bonds with diols makes it useful in the design of enzyme inhibitors and other bioactive molecules .

Medicine

In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. This compound’s unique structure allows it to interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid hydrochloride involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes or modulate biological pathways. The aminoethyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid derivative with a simpler structure.

    (4-Formylphenyl)boronic acid: A boronic acid derivative with an aldehyde group.

    (3-Aminophenyl)boronic acid: A boronic acid derivative with an amino group on the phenyl ring.

Uniqueness

(1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid hydrochloride is unique due to its combination of a pyrazole ring, an aminoethyl group, and a boronic acid group. This combination provides a distinct set of chemical properties and reactivity, making it versatile for various applications in research and industry.

Properties

IUPAC Name

[1-(2-aminoethyl)pyrazol-4-yl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BN3O2.ClH/c7-1-2-9-4-5(3-8-9)6(10)11;/h3-4,10-11H,1-2,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLDPWIKRCZPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CCN)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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